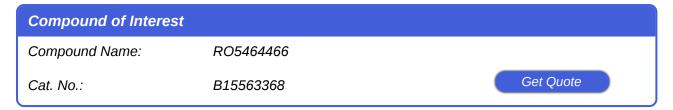


Application Notes and Protocols for RO5464466 in Viral Entry and Fusion Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5464466 is a benzenesulfonamide derivative that has been identified as a potent inhibitor of influenza A virus entry. It specifically targets the viral hemagglutinin (HA) protein, a key mediator of viral attachment and membrane fusion. By stabilizing the pre-fusion conformation of HA, RO5464466 effectively blocks the pH-induced conformational changes necessary for the fusion of the viral envelope with the host cell's endosomal membrane. This mechanism of action makes RO5464466 a valuable tool for studying the intricacies of influenza virus entry and a potential lead compound for the development of novel antiviral therapeutics.

These application notes provide a comprehensive overview of the use of **RO5464466** in viral entry and fusion studies, including its mechanism of action, quantitative data for related compounds, and detailed protocols for key experimental assays.

Mechanism of Action

RO5464466 acts as a viral fusion inhibitor by binding to the HA protein of the influenza virus. This binding stabilizes the HA trimer, preventing the conformational rearrangement that is typically triggered by the acidic environment of the endosome.[1][2] This lockdown of the HA protein in its pre-fusion state inhibits the fusion of the viral and endosomal membranes, thereby halting the viral replication cycle at an early stage.[1] Studies have shown that **RO5464466** and its analogs do not interfere with virus absorption or the receptor-binding step.

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Data Presentation: In Vitro Efficacy of Benzenesulfonamide Derivatives

While specific IC50 and EC50 values for **RO5464466** against a wide range of influenza strains are not extensively detailed in publicly available literature, a study has shown that **RO5464466** completely blocked the production of progeny influenza A/Weiss/43 (H1N1) virus in a cell-based system at a concentration of 3.16 μ M.[3] This concentration is approximately 10 times its EC50 in a cytopathic effect (CPE) assay.[3]

For context and comparison, the following table summarizes the in vitro antiviral activities of other benzenesulfonamide derivatives against the influenza A/Weiss/43 (H1N1) strain.

Compound	EC50 (nM) in CPE Assay
Compound 28	210
Compound 40 (2-chloro analogue of 28)	86

Experimental Protocols

Herein are detailed methodologies for key experiments to study the effects of **RO5464466** on influenza virus entry and fusion.

One-Cycle Time Course of Inhibition Assay

This assay determines the specific stage of the viral replication cycle that is inhibited by the compound.

Protocol:

- Seed Madin-Darby Canine Kidney (MDCK) cells in 24-well plates at a density that will result
 in a confluent monolayer on the day of infection.
- Infect the confluent cell monolayer with influenza A virus (e.g., A/Weiss/43, H1N1) at a multiplicity of infection (MOI) of 0.1.
- Adsorb the virus for 1 hour at 4°C.



- Wash the cells with phosphate-buffered saline (PBS) to remove unadsorbed virus.
- Add pre-warmed infection medium containing 2 μg/mL of trypsin. This point is considered 0 hours post-infection (hpi).
- Add RO5464466 at the desired concentration (e.g., 20 μM) at different time intervals post-infection (e.g., -1 to 0 hpi, 0 to 2 hpi, 2 to 4 hpi, etc.).
- After each treatment period, wash the monolayer and replace the medium with fresh, compound-free medium.
- At the end of the replication cycle (e.g., 10 hpi), lyse the cells.
- Determine the virus yield in the cell lysates by a 50% Tissue Culture Infective Dose (TCID50) assay.
- Compare the virus titers from treated and untreated (DMSO control) wells to determine the time window of inhibition.

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay

This assay assesses the ability of a compound to inhibit the low-pH-induced fusion of the viral envelope with red blood cell membranes, a process mediated by HA.

Protocol:

- Prepare a 1% suspension of chicken red blood cells (RBCs) in PBS.
- In a 96-well V-bottom plate, serially dilute RO5464466 in PBS.
- Add a standardized amount of influenza virus to each well containing the compound dilutions and incubate for 30 minutes at room temperature.
- Add the 1% chicken RBC suspension to each well and incubate for 1 hour at 4°C to allow virus adsorption to the RBCs.
- Centrifuge the plate to pellet the RBCs and remove the supernatant.



- Resuspend the RBCs in a low-pH buffer (e.g., pH 5.2) to trigger fusion and incubate for 15 minutes at 37°C.
- Centrifuge the plate to pellet the intact RBCs.
- Transfer the supernatant to a new flat-bottom 96-well plate.
- Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released due to hemolysis.
- Include positive (no compound) and negative (no virus) controls. Calculate the percentage of hemolysis inhibition relative to the positive control.

Trypsin Sensitivity Assay

This assay determines if a compound stabilizes the HA protein, making it resistant to trypsin digestion at low pH. The low pH-induced conformational change of HA exposes a trypsin cleavage site.

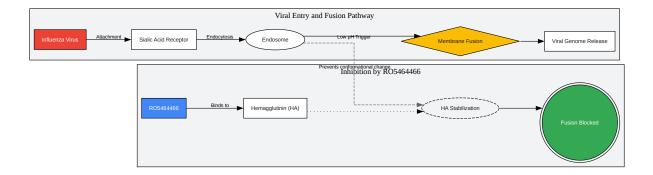
Protocol:

- Purify the influenza virus hemagglutinin (HA) protein.
- Incubate the purified HA with different concentrations of RO5464466 for 30 minutes at room temperature.
- Briefly expose the HA-compound mixture to a low pH buffer (e.g., pH 5.0) to induce the conformational change.
- Neutralize the pH of the mixture.
- Add trypsin to the mixture and incubate for 15 minutes at 37°C.
- Stop the trypsin digestion by adding a trypsin inhibitor.
- Analyze the HA protein fragments by SDS-PAGE and Western blotting using an anti-HA antibody.



• Stabilization of HA by the compound will result in the protection of the protein from trypsin digestion, which will be visualized as a reduction in cleavage products on the Western blot.

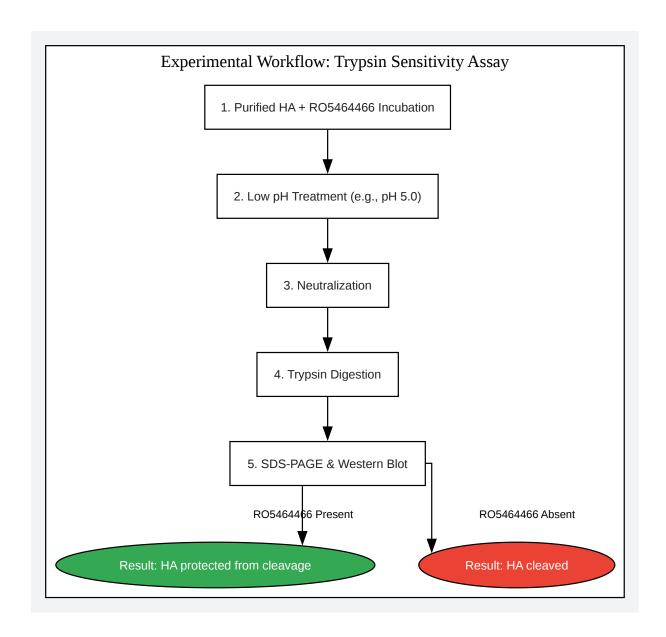
Visualizations



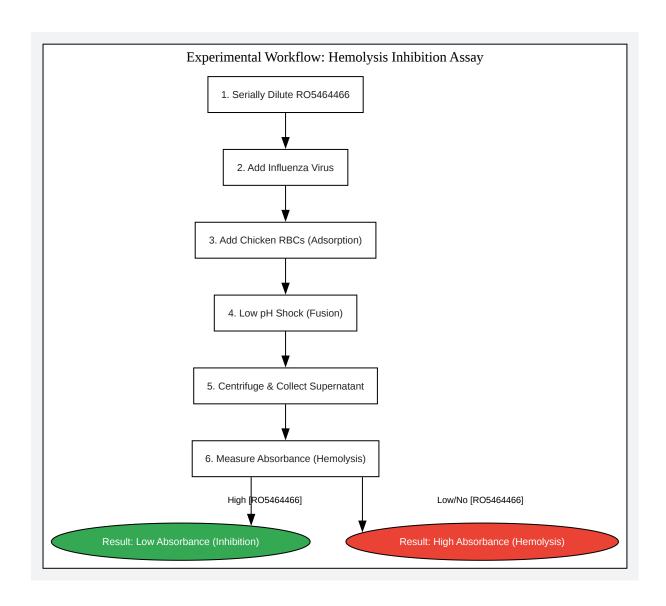
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Caption: Mechanism of RO5464466 inhibition of influenza virus fusion.









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